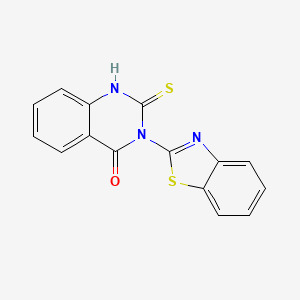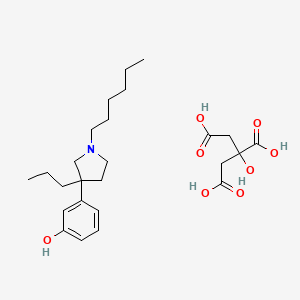![molecular formula C16H18N2O6 B12918225 diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 93020-27-0](/img/structure/B12918225.png)
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 5-position of the indole ring and a malonate ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves the reaction of 5-nitroindole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-nitroindole, diethyl malonate, sodium ethoxide.
Reaction Conditions: Reflux in ethanol.
Procedure: The 5-nitroindole is dissolved in ethanol, and diethyl malonate is added along with sodium ethoxide. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((5-amino-1H-indol-3-yl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-((5-nitro-1H-indol-3-yl)methyl)malonic acid.
Applications De Recherche Scientifique
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be compared with other indole derivatives such as:
Diethyl 2-((5-bromo-1H-indol-3-yl)methyl)malonate: Similar structure but with a bromo group instead of a nitro group, leading to different reactivity and biological activities.
Diethyl 2-((5-chloro-1H-indol-3-yl)methyl)malonate: Contains a chloro group, which also affects its chemical and biological properties.
The uniqueness of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate lies in its nitro group, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
Propriétés
Numéro CAS |
93020-27-0 |
|---|---|
Formule moléculaire |
C16H18N2O6 |
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3 |
Clé InChI |
CWOWTBUJIGHWHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)



![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
